

In-Depth Technical Guide: 5-Bromo-N-methyl-3-nitropyridin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1279009

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential applications of **5-Bromo-N-methyl-3-nitropyridin-2-amine** (CAS No. 70232-59-6), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, information from structurally similar nitropyridine derivatives is included to provide a broader context for its potential properties and hazards.

Chemical and Physical Properties

5-Bromo-N-methyl-3-nitropyridin-2-amine is a solid organic compound. Its structure, featuring a pyridine ring substituted with bromo, nitro, and N-methylamino groups, makes it a versatile intermediate for further chemical synthesis.

Property	Value	Source
CAS Number	70232-59-6	[1]
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂	
Molecular Weight	232.03 g/mol	
Appearance	Solid	
InChI Key	KOPIJZGJPUGTHU-UHFFFAOYSA-N	
SMILES String	CNc1ncc(Br)cc1--INVALID-LINK--=O	

Safety and Hazard Information

This compound is classified as hazardous. It is harmful if swallowed and poses a risk of serious eye damage. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

GHS Hazard Classification

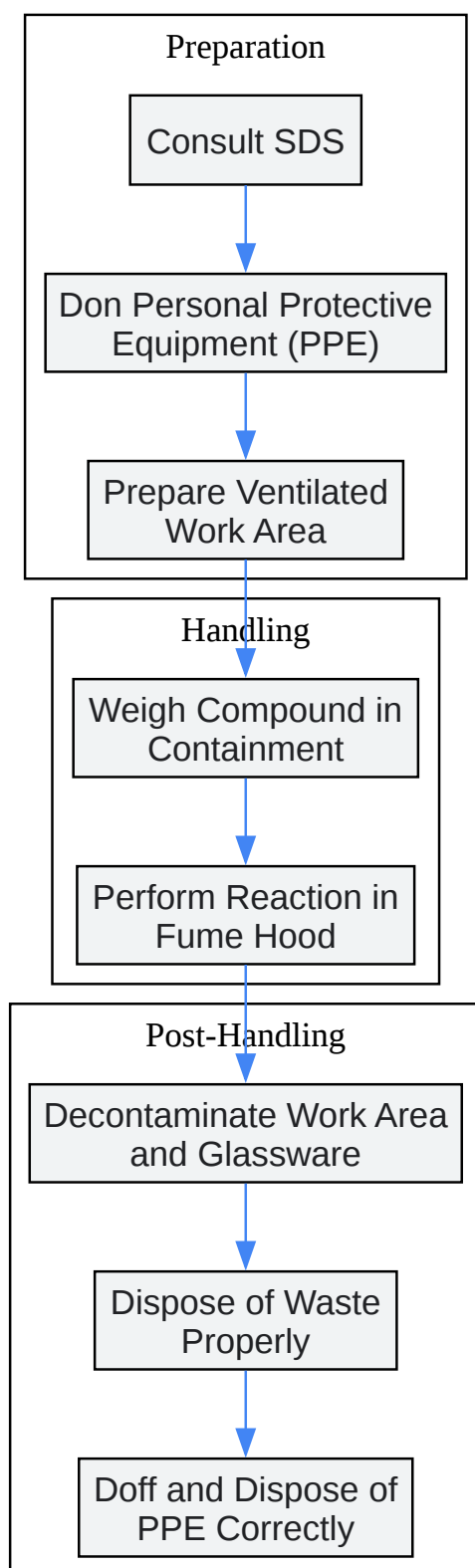
Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage

Source: Sigma-Aldrich

For structurally similar compounds, such as other bromonitropyridine derivatives, hazards like skin irritation (H315) and respiratory irritation (H335) are also noted.[2][3][4] Users should handle this compound with the assumption that it may carry these additional risks.

Precautionary Measures and Handling

A logical workflow for handling this chemical is essential to minimize risk. This involves preparation, handling, and post-handling procedures.



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Caption: Standard Laboratory Handling Workflow for Hazardous Solids.

First Aid Measures

Exposure Route	First Aid Protocol
Eye Contact	Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. [5] [6]
Skin Contact	Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists. [5]
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [5] [7]
Ingestion	Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. [5]

Note: These measures are based on protocols for similar hazardous chemical compounds.

Experimental Protocols

Detailed experimental protocols for **5-Bromo-N-methyl-3-nitropyridin-2-amine** are not widely published. However, based on established synthesis routes for related nitropyridine derivatives, a plausible synthetic pathway and analytical method are outlined below.

Hypothetical Synthesis Protocol

The synthesis of **5-Bromo-N-methyl-3-nitropyridin-2-amine** would likely involve the nitration of a corresponding 2-(methylamino)pyridine precursor, followed by bromination, or vice-versa. The following is a generalized procedure adapted from the synthesis of similar compounds.[\[8\]](#)
[\[9\]](#)

Reaction: 2-(Methylamino)-3-nitropyridine → **5-Bromo-N-methyl-3-nitropyridin-2-amine**

- Nitration (Example Precursor Step): To a solution of the starting aminopyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (e.g., 0-10 °C).
- Reaction Monitoring: Stir the mixture at a specified temperature (e.g., 60°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]
- Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
- Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.



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Caption: Generalized Synthetic Pathway for Nitropyridine Derivatives.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for purity analysis and reaction monitoring.

Parameter	Condition
Column	C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase	Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection	UV detector at an appropriate wavelength (e.g., 254 nm)
Application	Purity assessment, reaction monitoring, pharmacokinetic studies

Source: Adapted from SIELC Technologies method for a similar compound.[\[11\]](#)[\[12\]](#)

Biological Activity and Signaling Pathways

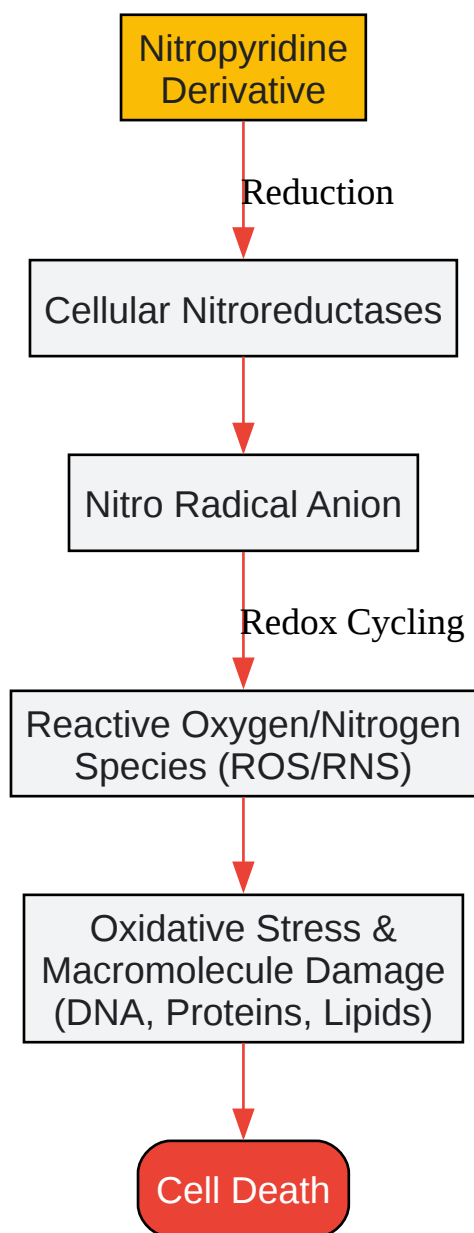
Specific biological activities and signaling pathway interactions for **5-Bromo-N-methyl-3-nitropyridin-2-amine** have not been extensively documented in publicly available literature. However, the broader class of nitropyridine derivatives is of significant interest in drug discovery.[\[13\]](#)

Potential Applications in Drug Discovery

- **Scaffold for Bioactive Molecules:** Pyridine derivatives are a "privileged structural motif" in drug design, found in numerous FDA-approved drugs.[\[13\]](#)[\[14\]](#)
- **Enzyme Inhibition:** Nitropyridines have been investigated as precursors for various enzyme inhibitors, including Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors.[\[13\]](#)
- **Anticancer and Antimicrobial Agents:** The nitro group is a key pharmacophore in many bioactive molecules.[\[15\]](#) Its electron-withdrawing nature can be crucial for molecular interactions with biological targets. Nitro compounds are known to exhibit antimicrobial activity, often through bioreduction to toxic radical species within target cells.[\[16\]](#)[\[17\]](#) Nitropyridine derivatives have been synthesized and evaluated for anticancer, antiviral, and anti-neurodegenerative properties.[\[13\]](#)[\[18\]](#)

General Signaling Pathway Relationship

The nitro group often imparts redox properties to a molecule. In antimicrobial contexts, this can lead to the generation of reactive nitrogen species, which can induce cellular stress and damage DNA, lipids, and proteins, ultimately leading to cell death.



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Caption: Generalized Mechanism of Action for Nitro-Aromatic Antimicrobials.

Conclusion

5-Bromo-N-methyl-3-nitropyridin-2-amine is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific toxicological and biological data are limited, its structural features suggest it is a valuable intermediate for the synthesis of potentially bioactive compounds, particularly in the fields of oncology and infectious diseases. Researchers working with this compound should adhere to strict safety protocols and can draw upon established synthetic and analytical methodologies for related nitropyridine derivatives to guide their work. Further research is needed to fully characterize its toxicological profile and explore its potential in drug development.

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